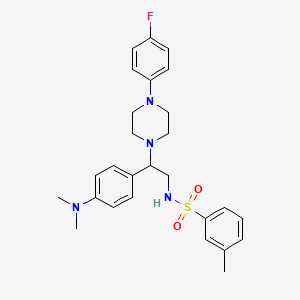

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33FN4O2S/c1-21-5-4-6-26(19-21)35(33,34)29-20-27(22-7-11-24(12-8-22)30(2)3)32-17-15-31(16-18-32)25-13-9-23(28)10-14-25/h4-14,19,27,29H,15-18,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYFFNWXRHDYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C24H30F1N3O2S

- Molecular Weight : 445.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptor Modulation : The compound exhibits affinity for several neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its piperazine moiety enhances binding to serotonin and dopamine receptors, which may contribute to its potential antidepressant effects.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to inflammatory pathways. For instance, it has shown potential as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and respiration .

- Antitumor Activity : Some research indicates that compounds with similar structures possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Antidepressant Activity

A notable study indicated that related compounds with piperazine structures demonstrate significant antidepressant-like effects in animal models. These effects are likely mediated through the modulation of serotonergic and dopaminergic systems .

Anticancer Potential

Research has shown that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to the target compound have been reported to inhibit cell proliferation in breast and lung cancer models, suggesting a promising avenue for further exploration .

Case Studies

- Antidepressant Research : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in treating major depressive disorder (MDD). The findings suggested that modifications to the piperazine ring could enhance the pharmacological profile of these compounds, making them suitable candidates for further development .

- Cancer Cell Line Studies : In vitro experiments were conducted using human breast cancer cell lines (MCF-7). The results indicated that compounds with similar sulfonamide functionalities inhibited cell growth significantly at micromolar concentrations, emphasizing the need for further investigation into their mechanisms of action .

Data Summary Table

Scientific Research Applications

The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may act on various neurotransmitter systems, which can be pivotal in treating neurological disorders.

- Targeted Receptor Interaction : Research indicates that compounds with similar structures can modulate G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways. Studies have shown that modifications in the piperazine ring can enhance receptor binding affinity and selectivity .

Antidepressant Activity

The compound's structural analogs have been explored for antidepressant effects. The piperazine and dimethylamino groups are known to influence serotonin and norepinephrine levels, thereby potentially alleviating symptoms of depression.

- Case Study : A study on related compounds demonstrated significant antidepressant-like effects in rodent models, suggesting that modifications to the piperazine structure can lead to enhanced efficacy .

Anti-Cancer Properties

Research into sulfonamide derivatives has revealed their potential as anti-cancer agents. The sulfonamide group can inhibit carbonic anhydrase, an enzyme that is overexpressed in many tumors.

- Data Table: Anti-Cancer Activity of Sulfonamide Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.2 | Carbonic Anhydrase |

| Compound B | 3.8 | Carbonic Anhydrase |

| This compound | TBD | TBD |

Note: TBD indicates data yet to be determined through ongoing research.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may also exhibit neuroprotective properties.

Comparison with Similar Compounds

Key Structural Features

The compound’s piperazine ring and sulfonamide group align it with analogs reported in the literature (Table 1). For example:

- Compound 7o (): Contains a 2,4-dichlorophenyl-piperazine linked to a pentanamide chain, highlighting the role of halogenated aryl groups in receptor affinity.

- Compound 9a (): Features a trifluoromethylbenzoyl-piperazine, demonstrating the impact of electron-withdrawing groups on stability and binding.

- N-(4-Methoxyphenyl)benzenesulfonamide (): A simpler analog with a methoxy group, emphasizing how substituent polarity affects pharmacokinetics.

Table 1: Structural Comparison of Selected Analogs

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

- Receptor Binding : Piperazine-containing sulfonamides often target dopamine or serotonin receptors. The 4-fluorophenyl group may enhance affinity for D2/D3 receptors compared to chlorinated analogs () .

- Solubility: The dimethylamino group likely improves water solubility relative to non-polar substituents (e.g., tert-butyl in ’s 9c) .

Table 2: Property Comparison

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution : Fluorophenyl (target) vs. dichlorophenyl (7o): Fluorine’s smaller size and electronegativity may favor selective receptor interactions.

- Sulfonamide Backbone : 3-Methylbenzenesulfonamide (target) vs. simpler benzenesulfonamides (): Methyl groups can sterically hinder off-target binding.

- Amino Groups: Dimethylamino (target) vs. methoxy (): The former’s basicity may facilitate ionic interactions in binding pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with coupling the dimethylaminophenyl moiety to the piperazine core via ethyl linkers. Key steps include nucleophilic substitution for sulfonamide formation and Buchwald-Hartwig amination for aryl-amine coupling. Reaction optimization involves:

- Inert Conditions : Use Schlenk techniques to prevent moisture interference, as noted in analogous piperazine-based syntheses .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates. For final product purity (>95%), recrystallization from ethanol/water mixtures is recommended .

- Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of 4-fluorophenylpiperazine) and employ catalysts like Pd(OAc)₂ for cross-coupling steps .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify aromatic protons (δ 6.8–7.4 ppm) and sulfonamide/piperazine signals (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in the ethyl linker region .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of sulfonamide group at m/z 320) .

- Elemental Analysis : Combustion analysis validates C, H, N, S content within ±0.4% theoretical values .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., dopamine or serotonin receptors due to piperazine motifs):

- In Vitro Binding Assays : Radioligand displacement studies (³H-spiperone for D₂/D₃ receptors) at concentrations 1 nM–10 μM .

- Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidases using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Modify the 4-fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl) to assess impact on receptor affinity .

- Linker Optimization : Replace the ethyl chain with propyl or cyclic amines to evaluate conformational effects on binding .

- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP, polar surface area, and IC₅₀ values .

Q. What advanced spectroscopic or computational methods resolve contradictions in reported biological activity data?

- Methodological Answer :

- X-ray Crystallography : Determine the compound’s bound conformation in complex with target receptors (e.g., D3R cocrystals) to validate docking predictions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (100 ns trajectories) to explain discrepancies in IC₅₀ values across assay conditions .

- Metabolite Profiling : LC-HRMS identifies oxidative metabolites that may interfere with activity measurements .

Q. How can researchers address low bioavailability observed in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated piperazine) to enhance membrane permeability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, as demonstrated for sulfonamide derivatives .

- Pharmacokinetic Modeling : Use PBPK models to predict absorption/distribution based on logD (~2.5) and plasma protein binding (>90%) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.